molecular formula C26H26ClNO3S B8382743 trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

Cat. No.: B8382743
M. Wt: 468.0 g/mol
InChI Key: KGJWJWANAXKLRA-ISKFKSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid is a useful research compound. Its molecular formula is C26H26ClNO3S and its molecular weight is 468.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H26ClNO3S

Molecular Weight

468.0 g/mol

IUPAC Name

2-[(3R,5R)-7-chloro-1-(2,2-dimethylpropyl)-5-naphthalen-1-yl-2-oxo-5H-4,1-benzothiazepin-3-yl]acetic acid

InChI

InChI=1S/C26H26ClNO3S/c1-26(2,3)15-28-21-12-11-17(27)13-20(21)24(32-22(25(28)31)14-23(29)30)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,22,24H,14-15H2,1-3H3,(H,29,30)/t22-,24-/m1/s1

InChI Key

KGJWJWANAXKLRA-ISKFKSNPSA-N

Isomeric SMILES

CC(C)(C)CN1C2=C(C=C(C=C2)Cl)[C@H](S[C@@H](C1=O)CC(=O)O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(SC(C1=O)CC(=O)O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 50.0 g (141 mmol) of (5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol, 27.58 g (184 mmol, 1.3 equivalents) of mercaptosuccinic acid, and 340 mL of propionic acid was heated to 130° C. with a nitrogen purge. After 48 hours, the reaction mixture was cooled to room temperature giving a precipitate, treated with 200 mL of water, cooled to -5° C. with stirring, and filtered giving 60.83 g (92% yield) of the title compound as an off white solid.
Name
(5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.58 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
92%

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